Phenylmethyl 2,3-O-(1-methylethylidene)-a-D-lyxofuranoside
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Overview
Description
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a phenylmethyl group and an isopropylidene-protected lyxofuranoside moiety
Preparation Methods
The synthesis of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside typically involves the protection of the hydroxyl groups of lyxofuranose followed by the introduction of the phenylmethyl group. The synthetic route generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of lyxofuranose are protected using isopropylidene to form 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside.
Introduction of Phenylmethyl Group: The protected lyxofuranoside is then reacted with a phenylmethyl halide (such as benzyl chloride) in the presence of a base (e.g., sodium hydride) to introduce the phenylmethyl group.
Chemical Reactions Analysis
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a glycoside in various biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of glycoside-based drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can participate in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is mediated by glycosyltransferases and other enzymes, leading to the formation of glycosidic bonds. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or synthetic chemistry.
Comparison with Similar Compounds
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside can be compared with other similar compounds, such as:
Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside: This compound has a similar isopropylidene-protected furanoside structure but differs in the sugar moiety (ribose vs. lyxose).
Uridine, 2’,3’-O-(1-methylethylidene): Another compound with an isopropylidene-protected sugar moiety, but with a uridine base instead of a phenylmethyl group.
Properties
Molecular Formula |
C15H20O5 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C15H20O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3/t11-,12+,13+,14+/m1/s1 |
InChI Key |
GRUFVKVDZZDQIO-RFGFWPKPSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)OCC3=CC=CC=C3)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)CO)C |
Origin of Product |
United States |
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